molecular formula C20H18O3 B8783517 Ethyl 4-(benzyloxy)-2-naphthoate

Ethyl 4-(benzyloxy)-2-naphthoate

Cat. No.: B8783517
M. Wt: 306.4 g/mol
InChI Key: HFBCYSDXUCTZDV-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyloxy)-2-naphthoate is an organic compound with the molecular formula C20H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylic acid group, a phenylmethoxy group, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 4-(benzyloxy)-2-naphthoate typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 4-(benzyloxy)-2-naphthoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(benzyloxy)-2-naphthoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(benzyloxy)-2-naphthoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical processes. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds to Ethyl 4-(benzyloxy)-2-naphthoate include:

This compound’s unique combination of functional groups and aromatic structure makes it particularly valuable in various research and industrial applications.

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H18O3/c1-2-22-20(21)17-12-16-10-6-7-11-18(16)19(13-17)23-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

HFBCYSDXUCTZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (19.2 g) and benzyl bromide (19.0 g) were added to a solution of ethyl 4-hydroxy-2-naphthoate (20 g) in acetonitrile (200 ml) and the mixture was heated to reflux for 2 hours. After being cooled, the reaction solution was diluted with ethyl acetate and insoluble materials were filtered through Celite. The filtrate was concentrated in vacuo and the resulted residue was purified with a silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=100/1) to give ethyl 4-(benzyloxy)-2-naphthoate (27.8 g) as a pale yellow oil.
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19.2 g
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19 g
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20 g
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200 mL
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Synthesis routes and methods II

Procedure details

In an analogous manner to that described in Example 14(a), by alkylating ethyl 4-hydroxy-naphthalene-2-carboxylate [J. Agric. Chem Soc. Japan 24, 313 (1950)] with benzyl bromide there was obtained ethyl 4-benzyloxy-naphthalene-2-carboxylate as an almost colourless solid, Rf : 0.53 (SiO2, hexane:ethyl acetate=4:1).
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